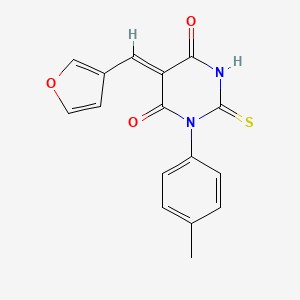![molecular formula C21H27N3O3S B4734291 1-[(3-phenylpropyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4734291.png)
1-[(3-phenylpropyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[(3-phenylpropyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[(3-phenylpropyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide involves the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, this compound has been shown to bind to and activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3-phenylpropyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide include the inhibition of inflammation and the regulation of glucose and lipid metabolism. This compound has been shown to reduce the production of inflammatory prostaglandins and to decrease the expression of pro-inflammatory cytokines. Additionally, this compound has been shown to improve insulin sensitivity and to decrease lipid accumulation in adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(3-phenylpropyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments is its well-defined mechanism of action. This compound has been extensively studied for its effects on inflammation and metabolism, making it a useful tool for researchers studying these areas. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(3-phenylpropyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide. One area of research could be the development of more potent and selective inhibitors of COX-2 and PPARγ. Additionally, this compound could be studied for its potential use in the treatment of other diseases, such as metabolic disorders and neurodegenerative diseases. Finally, further research could be done to investigate the potential toxicity of this compound and to develop safer derivatives for use in therapeutic applications.
Applications De Recherche Scientifique
1-[(3-phenylpropyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-(3-phenylpropylsulfonyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c25-21(23-17-19-8-12-22-13-9-19)20-10-14-24(15-11-20)28(26,27)16-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-9,12-13,20H,4,7,10-11,14-17H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWSSWQEWWTTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=NC=C2)S(=O)(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-phenylpropyl)sulfonyl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N'-bis[2-(3-chlorophenyl)ethyl]pentanediamide](/img/structure/B4734210.png)
![4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4734230.png)
![5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4734246.png)

![5-chloro-2-nitro-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4734260.png)
![4-(ethylsulfonyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}phenol hydrochloride](/img/structure/B4734268.png)
![3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4734271.png)
![ethyl 7-amino-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4734275.png)
![2-methoxy-N-methyl-5-({[2-(1-piperidinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4734283.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B4734288.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4734299.png)
![methyl 4-[4-(benzyloxy)benzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4734319.png)